

Comparative study of different synthetic routes to 4-Acetylpiperidine-1-carbonyl chloride

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Compound of Interest

Compound Name: 4-Acetylpiperidine-1-carbonyl chloride

Cat. No.: B039807

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A Comparative Guide to the Synthesis of 4-Acetylpiperidine-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a prominent synthetic pathway to **4-Acetylpiperidine-1-carbonyl chloride**, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on a reliable and well-documented route starting from commercially available precursors, with an examination of the key reaction steps, yields, and experimental conditions.

Introduction

4-Acetylpiperidine-1-carbonyl chloride is a valuable building block in medicinal chemistry. Its synthesis is crucial for the development of novel therapeutics. This document outlines a common and efficient synthetic route, providing detailed experimental protocols and a comparative summary of the reaction steps to aid researchers in their synthetic endeavors.

Synthetic Pathway Overview

The most direct and widely reported synthesis of **4-Acetylpiperidine-1-carbonyl chloride** proceeds via a two-step sequence starting from isonipecotic acid (piperidine-4-carboxylic acid).

This pathway involves the N-acetylation of the piperidine ring followed by the conversion of the carboxylic acid moiety to a carbonyl chloride.

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